molecular formula C12H16BNO4 B069340 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane CAS No. 171364-83-3

4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane

Cat. No. B069340
M. Wt: 249.07 g/mol
InChI Key: LUWACRUAJXZANC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar dioxaborolane compounds typically involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone or the addition of boronic esters to alkenes under catalytic conditions. For instance, compounds with closely related structures have been prepared through methodologies that emphasize the versatility and reactivity of the dioxaborolane moiety under various conditions, demonstrating the adaptability of this chemical framework for synthesis purposes (Coombs et al., 2006); (Fritschi et al., 2008).

Molecular Structure Analysis

The molecular structure of dioxaborolane derivatives has been characterized by various analytical techniques, including single-crystal X-ray diffraction. These studies reveal that the dioxaborolane ring typically adopts a twisted conformation, highlighting the structural intricacies of these compounds, which play a significant role in their chemical reactivity and interactions (Li & Wang, 2016).

Chemical Reactions and Properties

Dioxaborolane compounds engage in a variety of chemical reactions, including hydroboration and coupling reactions, which are fundamental to organic synthesis. The presence of the boron atom imparts unique reactivity patterns, allowing for the formation of organoboronate esters under catalytic conditions. This reactivity is leveraged in the synthesis of complex organic molecules, underscoring the compound's importance in synthetic chemistry (Fritschi et al., 2008).

Physical Properties Analysis

The physical properties of dioxaborolane compounds, such as solubility, boiling point, and stability, are crucial for their handling and application in chemical synthesis. These compounds are typically stable solids that exhibit good solubility in common organic solvents, facilitating their use in various organic reactions (Ramachandran & Gagare, 2010).

Chemical Properties Analysis

The chemical properties of "4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane" and related compounds are defined by their reactivity and the potential for functionalization. The boron atom plays a pivotal role, engaging in reactions that expand the utility of these compounds in organic synthesis, especially in the formation of C-B bonds which are essential for boronic acid and ester derivatives (Huang et al., 2021).

Scientific Research Applications

  • Synthesis of Boron-Containing Stilbenes for LCD Technology and Neurodegenerative Disease Therapeutics

    A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives were synthesized for potential use in liquid crystal display (LCD) technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).

  • Inhibitory Activity Against Serine Proteases

    The synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes was studied for their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).

  • Lipogenic Inhibitors for Cholesterol and Lipid Biosynthesis

    Novel derivatives of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane were synthesized, showing potential as lipogenesis inhibitors by suppressing lipogenic gene expression in mammalian hepatocytes, thus acting as potential lipid-lowering drugs (Das et al., 2011).

  • Electrochemical Properties in Organic Synthesis

    The electrochemical properties of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, were analyzed for potential applications in organic synthesis (Tanigawa et al., 2016).

  • Fluorescent Probes for Hydrogen Peroxide Detection in Living Cells

    A new 4-substituted pyrene derivative, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane (4-PYB), was synthesized as a fluorescent probe for hydrogen peroxide detection in living cells (Nie et al., 2020).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-5-7-10(8-6-9)14(15)16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWACRUAJXZANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378550
Record name 4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane

CAS RN

171364-83-3
Record name 4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
L Wang, J Li, X Cui, Y Wu, Z Zhu… - Advanced Synthesis & …, 2010 - Wiley Online Library
The cyclopalladated ferrocenylimine I and its phosphine adducts IIa–f were prepared and evaluated in the borylation of aryl halides. The tricyclohexylphosphine adduct IIb exhibited …
Number of citations: 61 onlinelibrary.wiley.com
D Qiu, L Jin, Z Zheng, H Meng, F Mo… - The Journal of …, 2013 - ACS Publications
A metal-free borylation process based on Sandmeyer-type transformation using arylamines derivatives as the substrates has been developed. Through optimization of the reaction …
Number of citations: 143 pubs.acs.org
A Bej, D Srimani, A Sarkar - Green chemistry, 2012 - pubs.rsc.org
Palladium nanoparticles generated in PEG catalyze the reaction of bis(pinacolato)diboron with various aryl/benzyl halides to afford aryl/benzyl boronates in high yield. Arylboronates …
Number of citations: 55 pubs.rsc.org
J Davis - 2018 - 210.212.36.82
Supramolecular polymers have been a considerable point of interest in past few years because of their novel properties such as reversibility, directionality, and functionality. The …
Number of citations: 0 210.212.36.82
P Boontiem, S Kiatisevi - Inorganica Chimica Acta, 2020 - Elsevier
Facile and economical method for Miyaura borylation reaction between B 2 pin 2 and aryl bromides is reported. The catalytic system containing 2 mol% PdCl 2 (PPh 3 ) 2 and KOAc …
Number of citations: 9 www.sciencedirect.com
D Qiu, S Wang, S Tang, H Meng, L Jin… - The Journal of …, 2014 - ACS Publications
A synthetic method based on Sandmeyer-type reactions to access both tin- and boron-substituted arenes from nitroaniline derivatives is described. This transformation can be applied to …
Number of citations: 44 pubs.acs.org
JY Dong, HN Wang, YQ Xie, CP Zhang - Iscience, 2022 - cell.com
A copper-mediated trifluoromethyltelluration of arylboronic acids with [Me 4 N][TeCF 3 ] using air as an environmental friendly oxidant is presented. The reaction proceeded smoothly …
Number of citations: 1 www.cell.com
WK Chow, OY Yuen, CM So, WT Wong… - The Journal of Organic …, 2012 - ACS Publications
This study describes the application of indolylphosphine ligands with a diphenylphosphino moiety to the palladium-catalyzed borylation of aryl chlorides. The combination of palladium …
Number of citations: 85 pubs.acs.org
AJ Varni, MV Bautista, KJT Noonan - The Journal of Organic …, 2020 - ACS Publications
A chemoselective rhodium-catalyzed borylation has been developed for the preparation of aryl boronate esters. The reaction proceeds under mild conditions with excellent selectivity for …
Number of citations: 8 pubs.acs.org
JC Verheijen, K Yu, L Toral-Barza, I Hollander… - Bioorganic & medicinal …, 2010 - Elsevier
2-Aryl-4-morpholinothieno[3,2-d]pyrimidines are known PI3K inhibitors. This class of compounds also potently inhibited the homologous enzyme mTOR. Replacement of the morpholine …
Number of citations: 49 www.sciencedirect.com

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